1-(4-Bromophenyl)cyclopropanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHXXBBDYMULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655772 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847361-67-5 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromophenyl Cyclopropanecarboxamide and Its Analogues
Strategies for the Construction of the Cyclopropane (B1198618) Ring System
The three-membered cyclopropane ring is a recurring motif in a multitude of biologically active compounds and natural products. Its inherent ring strain imparts unique chemical reactivity and conformational rigidity. Consequently, a variety of synthetic methods have been developed for the efficient construction of this carbocycle. These strategies can be broadly categorized into reactions that form the ring on a pre-existing acyclic precursor and those that modify an existing cyclopropane core.
Cyclopropanation Reactions of α,β-Unsaturated Amides
A prominent method for the synthesis of cyclopropanecarboxamides involves the cyclopropanation of α,β-unsaturated amides. This approach is advantageous as it directly installs the desired carboxamide functionality onto the cyclopropane ring.
One effective strategy is the use of sulfur ylides in a Michael-initiated ring-closure (MIRC) reaction. In this process, a stabilized sulfur ylide adds to the β-carbon of the α,β-unsaturated amide, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel the sulfur-containing leaving group. Chiral diamine catalysts have been successfully employed in the asymmetric cyclopropanation of cinnamone derivatives with stabilized sulfur ylides, yielding cyclopropanation adducts in moderate yields but with good enantioselectivities and excellent diastereoselectivities. nih.gov
The following table provides an overview of representative examples of this transformation:
| Catalyst | Substrate | Ylide | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Chiral Diamine 1h | Cinnamone derivative | Stabilized sulfur ylide | up to 68 | 67-93 | >95:5 |
Table 1: Asymmetric Organocatalytic Cyclopropanation of Cinnamone Derivatives. nih.gov
Metal-Catalyzed Cyclopropanation Approaches
Transition metal-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of cyclopropanes. These methods often involve the reaction of an alkene with a metal carbene species, generated in situ from a diazo compound. Rhodium(II) complexes are particularly effective catalysts for this transformation.
The rhodium-catalyzed cyclopropanation of electron-deficient alkenes, such as acrylates and acrylamides, with substituted aryldiazoacetates and vinyldiazoacetates can produce highly stereoselective cyclopropanes. nih.gov For instance, using an adamantylglycine-derived catalyst, Rh₂(S-TCPTAD)₄, high asymmetric induction can be achieved with a range of substrates. nih.gov The reaction of aryldiazoacetates with acrylate (B77674) esters can yield cyclopropanation products in good yields and with excellent levels of enantioselectivity. nih.gov
Below are selected examples of rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes:
| Catalyst | Alkene | Diazo Compound | Yield (%) | Enantiomeric Excess (ee %) |
| Rh₂(S-TCPTAD)₄ | Various acrylates | Aryldiazoacetates | 74-91 | 90-96 |
| Rh₂(S-TCPTAD)₄ | Various acrylates | Vinyldiazoacetates | 75-89 | 95-98 |
Table 2: Rhodium-Catalyzed Enantioselective Cyclopropanation. nih.gov
Furthermore, N-sulfonyl 1,2,3-triazoles can serve as precursors to rhodium(II) azavinyl carbenes, which react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity and in high yields. nih.gov
Approaches for Introducing the 4-Bromophenyl Moiety
The introduction of the 4-bromophenyl group can be achieved either before or after the formation of the cyclopropane ring. Pre-functionalization of one of the starting materials is a common strategy.
A direct method involves the palladium-catalyzed β-methylene C–H arylation of N-quinolyl cycloalkylcarboxamides with aryl iodides. rsc.org This reaction allows for the mono-selective arylation of symmetrical cycloalkyl carboxylic acids. While this has been demonstrated on various ring sizes, its application to cyclopropanes offers a direct route to 1-arylcyclopropanecarboxamide derivatives.
Another powerful method is the Kulinkovich-de Meijere reaction, which allows for the preparation of cyclopropylamines from N,N-dialkylamides and Grignard reagents in the presence of a titanium(IV) alkoxide. organic-chemistry.org This reaction could be adapted to start with a 4-bromobenzamide (B181206) derivative to generate the corresponding 1-(4-bromophenyl)cyclopropylamine, which can then be further functionalized. A modification of this, the Kulinkovich-Szymoniak reaction, allows for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org
Derivatization and Analogue Synthesis via the Carboxamide Functionality
The carboxamide group in 1-(4-bromophenyl)cyclopropanecarboxamide serves as a versatile handle for the synthesis of a wide array of analogues. This allows for the exploration of structure-activity relationships in medicinal chemistry programs.
N-Substitution Reactions of Cyclopropanecarboxamides
The nitrogen atom of the carboxamide can be functionalized through various N-substitution reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide has been synthesized by the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. nih.gov A similar approach could be used starting with 1-(4-bromophenyl)cyclopropanecarbonyl chloride and a variety of amines to generate a library of N-substituted analogues.
The following table illustrates the synthesis of an N-substituted furan (B31954) carboxamide, a reaction type applicable to cyclopropanecarboxamides:
| Reactant 1 | Reactant 2 | Base | Yield (%) |
| Furan-2-carbonyl chloride | 4-Bromoaniline | Et₃N | 94 |
Table 3: Synthesis of N-(4-Bromophenyl)furan-2-carboxamide. nih.gov
Synthesis of Conformationally Restricted Cyclopropane Derivatives
The rigid framework of the cyclopropane ring makes it an excellent scaffold for the design of conformationally restricted molecules. This is particularly valuable in drug design, where a specific conformation of a molecule may be responsible for its biological activity.
One approach to creating conformationally restricted analogues is through the synthesis of fused ring systems. For example, cyclopropane-fused indolines can be synthesized via the dearomatization of indoles. rsc.org These structures lock the orientation of the substituents on the cyclopropane ring relative to the fused heterocyclic system. The synthesis of polycyclic fused indoline (B122111) frameworks is an active area of research, with methods being developed to create rigid structures that can exhibit high selectivity in their interactions with biological targets. acs.org
The conformational analysis of disubstituted cyclopropanes is crucial for understanding the spatial arrangement of the substituents. The cis and trans isomers will adopt different conformations to minimize steric strain, which can significantly impact their biological activity. youtube.com The crystal structure of related compounds, such as 1-benzoyl-N-phenylcyclopropanecarboxamide, reveals a V-shaped conformation in the solid state, with the molecules linked into dimers through hydrogen bonds. researchgate.net Similarly, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows an intramolecular hydrogen bond stabilizing the molecular conformation. nih.govmdpi.com These structural insights are invaluable for the rational design of new analogues with specific conformational properties.
Enantioselective Synthesis and Stereochemical Control in this compound Synthesis
The synthesis of specific stereoisomers of this compound and its analogues is a critical area of research, as the three-dimensional arrangement of atoms in such molecules can significantly influence their biological activity. Achieving high levels of enantioselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others) is paramount. This section explores the advanced methodologies employed to control the stereochemical outcome during the synthesis of these chiral cyclopropane structures. Key strategies include the use of asymmetric catalysis to form the cyclopropane ring enantioselectively and the application of methods to control diastereoselectivity during subsequent functionalization reactions. rsc.orgacs.org
Asymmetric Catalysis in Cyclopropane Formation
Asymmetric catalysis is a powerful strategy for constructing chiral cyclopropane rings with high enantiomeric purity, which is essential for producing analogues of this compound. This approach utilizes chiral catalysts to control the stereochemistry of the cyclopropanation reaction.
One of the most effective methods involves the use of chiral dirhodium tetracarboxylate catalysts in the cyclopropanation of alkenes with donor/acceptor carbenes. acs.org These catalysts create a chiral environment around the reactive carbene intermediate, directing the approach of the alkene to favor the formation of one enantiomer. A range of dirhodium catalysts have been developed, each with unique steric and electronic properties that influence its selectivity. acs.org For instance, catalysts such as Rh₂(DOSP)₄ and Rh₂(PTAD)₄ are known to provide high asymmetric induction. acs.org A particularly notable catalyst, Rh₂(S-p-PhTPCP)₄, has demonstrated exceptional performance, yielding high enantioselectivity (up to 99% ee) and diastereoselectivity in the formation of spirocyclopropanes. acs.org The choice of catalyst is crucial and often depends on the specific substrates involved. acs.org Computational studies have indicated that the stereoselectivity arises from how the substrate fits into the chiral pocket created by the catalyst's ligands. acs.org
The table below summarizes the performance of various dirhodium catalysts in the asymmetric cyclopropanation to form azaspiro[n.2]alkanes, a class of compounds analogous in their chiral cyclopropane core.
Table 1: Performance of Chiral Dirhodium Catalysts in Asymmetric Cyclopropanation
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
|---|---|---|
| Rh₂(S-DOSP)₄ | Low | Low |
| Rh₂(S-PTAD)₄ | 1.2:1 | 70 |
| Rh₂(S-TCPTAD)₄ | 2.4:1 | 86 |
| Rh₂(S-p-PhTPCP)₄ | 11:1 | 99 |
This data is based on the synthesis of a model azaspirocyclopropane and illustrates the varying effectiveness of different chiral catalysts. acs.org
Organocatalysis represents another prominent route for asymmetric cyclopropane synthesis. nih.govresearchgate.net This methodology uses small, chiral organic molecules to catalyze the reaction. For example, proline-derived organocatalysts can be used in the conjugate addition of aldehydes to nitroalkenes to create chiral intermediates that subsequently undergo stereoselective cyclopropanation. nih.gov Another approach is the organocatalytic cascade reaction of compounds like 4-nitroisoxazole (B72013) derivatives with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, which can yield 1,2,3-trisubstituted cyclopropane products with enantiopurity up to 99% ee. researchgate.net
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes employs a three-step sequence of aldol–cyclopropanation–retro-aldol reactions, utilizing chiral auxiliaries to direct the stereochemical outcome. rsc.org
Diastereoselective Control in Functionalization Reactions
Beyond establishing the initial chirality of the cyclopropane ring, controlling the stereochemistry of subsequent functionalization steps is crucial for synthesizing complex, polysubstituted analogues of this compound. Diastereoselective control ensures that new substituents are introduced with a specific spatial orientation relative to the existing stereocenters.
One method for achieving this is through the stereoselective functionalization of pre-existing cyclopropane derivatives. For instance, the reaction of a 2,2-dibromocyclopropanecarbonitrile with an isopropylmagnesium chloride (i-PrMgCl) reagent can generate a cis-magnesium-carbenoid intermediate. technion.ac.ilnih.gov This intermediate reacts with various electrophiles with a high degree of retention in its configuration, allowing for the diastereoselective introduction of a new functional group. technion.ac.ilnih.gov
Diastereoselectivity can also be controlled during the ring-forming cyclization reaction itself. Palladium(0)-catalyzed coupling-cyclization reactions of 2-(2′,3′-allenyl)malonates with organic halides have been developed for the highly regio- and stereoselective synthesis of polysubstituted cyclopropanes. sci-hub.se These reactions can produce vinylic cyclopropanes with very high diastereoselectivity, achieving trans-to-cis isomer ratios of up to 98:2. sci-hub.se The reaction conditions, including the catalyst, solvent, and additives, play a significant role in determining the stereochemical outcome. sci-hub.se
The table below illustrates the effect of reaction conditions on the diastereoselectivity of a Pd(0)-catalyzed cyclization.
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Conditions | Solvent | Additive | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|
| A | CH₃CN | n-Bu₄NBr | 86 | 95:5 |
| B | CH₃CN | None | 92 | 93:7 |
| C | DMSO | n-Bu₄NBr | 45 | 80:20 |
This data highlights how solvent and additives can modulate the diastereomeric ratio in the synthesis of polysubstituted cyclopropanes. sci-hub.se
Furthermore, as noted in the previous section, the choice of catalyst in dirhodium-catalyzed cyclopropanations can strongly influence not only enantioselectivity but also diastereoselectivity. acs.org While high diastereoselectivity is common for cyclopropanation of monosubstituted alkenes, achieving it with more complex 1,1-disubstituted alkenes can be challenging and highly catalyst-dependent. acs.org The Rh₂(S-p-PhTPCP)₄ catalyst, for example, was uniquely effective in achieving high diastereoselectivity (11:1 d.r.) in a challenging system where other catalysts failed to provide significant diastereomeric control. acs.org
Reactivity Profiles and Mechanistic Investigations of 1 4 Bromophenyl Cyclopropanecarboxamide
Reactivity Governed by Cyclopropane (B1198618) Ring Strain
The significant ring strain of the cyclopropane moiety, estimated to be around 110–115 kJ mol⁻¹, is a primary driver of its reactivity. mdpi.com This inherent strain facilitates ring-opening reactions, particularly when the ring is "activated" by the presence of both donor and acceptor groups. mdpi.com In the case of 1-(4-bromophenyl)cyclopropanecarboxamide, the aryl group and the carboxamide group influence the electronic properties of the cyclopropane ring, making it susceptible to various transformations.
The reactivity of cyclopropanes is significantly influenced by their substituents. Those bearing electron-accepting groups can act as electrophiles in polar, ring-opening reactions. nih.govnih.gov The presence of an aryl substituent on the cyclopropane ring has been shown to increase the rate of ring-opening reactions compared to their unsubstituted counterparts. nih.govnih.gov This is attributed to the ability of the aryl group to stabilize intermediates formed during the reaction. The carboxamide group, with its electron-withdrawing nature, further activates the cyclopropane ring towards nucleophilic attack. This "push-pull" effect, where vicinal groups have opposing electronic effects, polarizes the C-C bonds of the cyclopropane ring, lowering the energy barrier for ring rupture under mild conditions. mdpi.com
Reactions Involving the Bromine Substituent on the Aryl Ring
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds. This methodology has been successfully employed to synthesize a range of derivatives of N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, by reacting it with different aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.gov This highlights the potential for similar functionalization of the this compound scaffold, enabling the introduction of diverse substituents onto the aromatic ring.
The reactivity of the bromine substituent is crucial for the synthesis of more complex molecules. For example, in the context of creating bioactive compounds, the ability to modify the aryl portion of the molecule through reactions like the Suzuki-Miyaura coupling is a powerful tool for structure-activity relationship studies. nih.gov
Transformations of the Carboxamide Functional Group
The carboxamide group (-CONH₂) in this compound is a key functional group that can undergo a range of chemical transformations. These reactions are fundamental in organic synthesis for the creation of new functional groups and for modifying the properties of the parent molecule.
One of the primary reactions of the carboxamide group is its participation in intramolecular cyclization reactions. For instance, vinyl cyclopropanecarboxamides, which can be derived from this compound, can undergo base-promoted intramolecular addition to form conformationally restricted aza[3.1.0]bicycles. nih.gov This type of reaction is significant for the construction of complex heterocyclic frameworks that are prevalent in natural products and bioactive compounds. nih.gov
Furthermore, the amide nitrogen can act as a nucleophile in palladium-catalyzed intramolecular reactions. This is exemplified by the aza-Wacker-type cyclization, where the amide nitrogen attacks a coordinated alkene, leading to the formation of a new C-N bond and a heterocyclic ring system. nih.gov
The following table summarizes some of the key transformations involving the carboxamide group in related cyclopropane systems:
| Reaction Type | Reagents/Conditions | Product Type |
| Base-Promoted Intramolecular Addition | tBuOK, DMF | Aza[3.1.0]bicycles |
| Palladium-Catalyzed Aza-Wacker Cyclization | Pd(PPh₃)₂Cl₂, K₂CO₃, O₂ | Aza[3.1.0]bicycles |
These transformations highlight the versatility of the carboxamide functional group in directing the synthesis of complex molecular architectures.
Palladium-Catalyzed Reactions of Aryl Cyclopropanecarboxamides
Palladium catalysis has emerged as a powerful tool for the functionalization of aryl cyclopropanecarboxamides, enabling the construction of complex molecular architectures that are of interest in medicinal chemistry and materials science.
Palladium-catalyzed C-H functionalization represents a highly efficient and atom-economical approach to modifying organic molecules. nih.gov In the context of aryl cyclopropanecarboxamides, this strategy can be employed to introduce new functional groups directly onto the aromatic ring, guided by a directing group. While specific examples for this compound are not detailed in the provided search results, the general principles of directed C-H functionalization are well-established. For instance, palladium catalysts can selectively activate C-H bonds at positions ortho, meta, or para to a directing group. nih.gov The amide functionality within the cyclopropanecarboxamide (B1202528) could potentially serve as such a directing group, facilitating the introduction of various substituents onto the phenyl ring. This approach is particularly valuable for the late-stage modification of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship studies. nih.gov
The intramolecular aza-Wacker-type cyclization is a prominent palladium-catalyzed reaction that has been successfully applied to vinyl cyclopropanecarboxamides to synthesize conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation involves the nucleophilic attack of the amide nitrogen onto a palladium-activated alkene, followed by oxidative amidation. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups on the aryl ring. nih.gov
A study on vinyl cyclopropanecarboxamides demonstrated that treatment with a palladium(II) catalyst, such as Pd(PPh₃)₂Cl₂, and a base like K₂CO₃ under an oxygen atmosphere leads to the formation of highly substituted aza[3.1.0]bicycles in moderate yields. nih.gov This process forges a new C-N bond and constructs a fused heterocyclic system, which is a common structural motif in pharmaceuticals. nih.gov The reaction mechanism is believed to proceed through a typical aza-Wacker pathway with oxygen serving as the terminal oxidant. nih.gov
The following table presents representative data from a study on the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides:
| Substrate (R¹ group) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-chlorophenyl | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ | DMF | 50 | 47 (scaled up) |
This methodology provides a valuable route to novel heterocyclic compounds with potential biological activity. nih.gov
Acid-Mediated Transformations and Ring-Opening Reactions
The strained cyclopropane ring in this compound is susceptible to cleavage under acidic conditions, leading to a variety of ring-opened products. The presence of the aryl and carboxamide substituents influences the regioselectivity and stereoselectivity of these transformations.
Acid-catalyzed ring-opening reactions of cyclopropanes often proceed through carbocationic intermediates. The stability of these intermediates plays a crucial role in determining the reaction outcome. In the case of aryl-substituted cyclopropanes, the phenyl group can stabilize an adjacent positive charge, facilitating the cleavage of the cyclopropane ring.
Research on related cyclopropyl (B3062369) ketones has shown that Brønsted acids can promote ring-opening followed by intramolecular cycloaddition reactions, leading to the formation of complex polycyclic structures. rsc.org For example, the reaction of a cyclopropyl ketone with a 3-hydroxy-2-phenylisoindolin-1-one in the presence of a Brønsted acid resulted in a cascade process involving ring-opening, intramolecular cross-cycloaddition, and a [4+2]-cycloaddition to afford pentacyclic isoindolin-1-one (B1195906) derivatives. rsc.org This demonstrates the potential for acid-mediated reactions of this compound to generate diverse and complex molecular scaffolds.
The following table summarizes the key aspects of acid-mediated transformations of related cyclopropane systems:
| Substrate Type | Acid Type | Reaction Type | Product Type |
| Cyclopropyl ketone | Brønsted acid | Ring-opening/intramolecular cycloaddition | Pentacyclic isoindolin-1-ones |
These acid-mediated transformations offer a powerful strategy for the synthesis of intricate molecular architectures from readily available cyclopropane precursors.
Radical-Mediated Processes and Aryl Radical Cation Chemistry of Cyclopropanes
The unique structural and electronic properties of aryl cyclopropanes, including this compound, make them intriguing substrates for radical-mediated transformations. The high strain energy of the cyclopropane ring, combined with the electronic influence of the aryl substituent, allows for a range of reactivity profiles, particularly through the generation of aryl radical cations. These reactive intermediates are central to various synthetic methodologies that functionalize the otherwise stable cyclopropane moiety.
Visible-light photoredox catalysis has emerged as a powerful tool for initiating these radical processes. sigmaaldrich.comresearchgate.net The core principle involves a single-electron transfer (SET) from the electron-rich aryl cyclopropane to a photoexcited catalyst. This oxidation event generates an aryl radical cation, which significantly alters the reactivity of the adjacent cyclopropane ring, making it susceptible to ring-opening and nucleophilic attack. nih.govresearchgate.net The formation of the aryl radical cation activates the neighboring cyclopropane motif, which is otherwise relatively inert. nih.gov
Mechanistic studies have revealed that upon formation, the cyclopropyl radical cation can undergo nucleophilic attack, leading to the opening of the three-membered ring. researchgate.netresearchgate.net The regioselectivity of this attack is often governed by the electronic and steric properties of the substituents on the cyclopropane ring. nih.gov This strategy has been successfully applied in various transformations, including C-H alkynylation, oxyalkynylation, and difunctionalization reactions like oxo-amination. nih.govresearchgate.net
A notable example is the photoredox-catalyzed oxo-amination of aryl cyclopropanes. In this process, the aryl cyclopropane is oxidized via SET to form the corresponding radical cation. This intermediate is then trapped by an aza-nucleophile, followed by ring-opening and subsequent oxidation to yield a β-azaaryl ketone. nih.gov The presence of the bromophenyl group, as in this compound, influences the reaction kinetics. Due to the electron-withdrawing nature of the bromine atom, 4-bromophenyl substituted cyclopropanes exhibit a relatively high oxidation potential. Consequently, while they are viable substrates for such transformations, they may require longer reaction times for complete conversion compared to analogues with electron-donating groups. nih.gov
For instance, in a study on the oxo-amination of gem-dimethyl substituted aryl cyclopropanes, the 4-bromophenyl derivative was successfully converted into the corresponding β-amino ketone. nih.gov The reaction demonstrates the feasibility of using radical-mediated pathways to functionalize cyclopropanes bearing electron-withdrawing substituents on the aryl ring.
The table below summarizes the findings for the oxo-amination reaction of a related aryl cyclopropane, highlighting the conditions and outcomes.
| Entry | Aryl Cyclopropane Substrate | Aza-Nucleophile | Photocatalyst | Conditions | Yield (%) | Ref. |
| 1 | 1-(4-Bromophenyl)-2,2-dimethylcyclopropane | Pyrazole | PC-III | Blue LEDs, O₂, 4 Å MS, DCE, 48h | 80 | nih.gov |
| 2 | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane | Pyrazole | PC-III | Blue LEDs, O₂, 4 Å MS, DCE, 16h | 80 | nih.gov |
| 3 | 1-(p-Tolyl)-2,2-dimethylcyclopropane | Pyrazole | PC-III | Blue LEDs, O₂, 4 Å MS, DCE, 16h | 78 | nih.gov |
PC-III refers to a specific photocatalyst used in the study. DCE is 1,2-dichloroethane. MS stands for molecular sieves.
Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl Cyclopropanecarboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 1-(4-Bromophenyl)cyclopropanecarboxamide, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and a variety of electronic properties that dictate its reactivity. mdpi.com Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with a suitable basis set such as 6-311++G(d,p) are commonly used for such analyses. nih.gov
The optimized structure reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. From this stable geometry, further calculations can derive key quantum chemical parameters. These parameters help in understanding the molecule's chemical behavior. mdpi.comnih.gov For instance, the molecular electrostatic potential (MEP) map can be generated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com
Key electronic properties and global reactivity descriptors derived from DFT calculations for a molecule like this compound are summarized in the table below.
| Parameter | Symbol | Description |
| Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |
| Softness | S | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |
| Electronegativity | χ | The power of an atom or molecule to attract electrons towards itself. |
| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |
These descriptors provide a quantitative basis for predicting the molecule's stability and reactivity in various chemical environments. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govwjarr.com This method is crucial in structure-based drug design for evaluating the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.gov
For this compound, molecular docking simulations can be performed to explore its potential as an inhibitor for various enzymes or a ligand for different receptors. The process involves preparing the 3D structure of the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). wjarr.com Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding pocket of the receptor, scoring each pose based on a force field that estimates the binding free energy. amazonaws.com
The results of a docking study typically include:
Binding Affinity/Docking Score: A numerical value (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values generally indicate stronger binding. samipubco.com
Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. wjarr.com
Studies on structurally similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated good docking scores against various microbial and cancer-related protein targets. nih.gov A hypothetical docking result for this compound against a protein target is illustrated below.
| Parameter | Value/Description |
| Target Protein (PDB ID) | e.g., 3ERT (Human Estrogen Receptor Alpha) |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Amide N-H with Glu353; Amide C=O with Arg394 |
| Hydrophobic Interactions | Bromophenyl ring with Leu387, Leu391; Cyclopropyl (B3062369) group with Ala350 |
Such simulations provide valuable hypotheses about the molecule's mechanism of action at a molecular level, guiding further experimental validation. nih.gov
Analysis of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. libretexts.org The energy difference between the reactants and the transition state defines the activation energy, which is a critical factor in determining the reaction rate.
For this compound, theoretical methods can be applied to study various potential reactions, such as:
Amide Hydrolysis: Modeling the reaction pathway for the cleavage of the amide bond under acidic or basic conditions.
Electrophilic Aromatic Substitution: Investigating the regioselectivity of reactions at the bromophenyl ring.
Reactions involving the cyclopropyl group: Analyzing the stability and potential ring-opening reactions of the strained cyclopropane (B1198618) ring.
The search for a transition state is a key component of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. libretexts.org Its structure provides a snapshot of the bond-breaking and bond-forming processes occurring during the chemical transformation. For instance, in a concerted reaction mechanism like the E2 reaction, all bond changes occur in a single step through one transition state. libretexts.org In contrast, multi-step mechanisms, like the E1 reaction, involve one or more intermediates and multiple transition states. masterorganicchemistry.com Computational analysis can help distinguish between these possibilities by comparing the activation energies of different proposed pathways.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com
The energies and shapes of the HOMO and LUMO for this compound can be calculated using DFT. nih.gov These orbitals are crucial for predicting the molecule's reactivity:
HOMO Energy (E_HOMO): Relates to the molecule's ionization potential and its ability to donate electrons. A higher E_HOMO suggests stronger nucleophilicity.
LUMO Energy (E_LUMO): Relates to the molecule's electron affinity and its ability to accept electrons. A lower E_LUMO suggests stronger electrophilicity.
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a critical indicator of chemical reactivity. A small energy gap implies that the molecule is more polarizable and generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
The distribution of the HOMO and LUMO across the molecule can also predict the most probable sites for nucleophilic and electrophilic attack, respectively. FMO analysis is widely applied to understand various organic reactions, including pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.orgimperial.ac.uk
A table of representative FMO properties for this compound is shown below.
| Property | Symbol | Value (eV) | Implication |
| HOMO Energy | E_HOMO | -6.8 | Electron-donating capability |
| LUMO Energy | E_LUMO | -1.2 | Electron-accepting capability |
| Energy Gap | ΔE | 5.6 | Chemical reactivity and stability |
Structure Activity Relationship Sar Studies of 1 4 Bromophenyl Cyclopropanecarboxamide Analogues
Influence of the Bromophenyl Moiety on Biological Activity
The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of 1-phenylcyclopropane carboxamide derivatives. The presence of the bromine atom at the para-position (C4) of the phenyl ring in 1-(4-Bromophenyl)cyclopropanecarboxamide is a key feature that significantly influences its pharmacological profile.
SAR studies on related 1-phenylcyclopropane carboxamide analogues have demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity. For instance, in the synthesis of related 1-phenylcyclopropane acetonitrile (B52724) derivatives, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring resulted in higher yields, suggesting an electronic influence on the core structure. nih.gov Conversely, the presence of electron-withdrawing groups such as fluoro and chloro led to lower yields. nih.gov
In a series of isocoumarin (B1212949) analogues, which share a substituted phenyl feature, it was found that fluoro groups at the meta and para positions of the phenyl ring increased the antimetastatic effect. mdpi.com This highlights that halogen substitutions, such as the bromo group in the title compound, can be crucial for specific biological activities. The position of the substituent is also vital; for example, in a study of glycine (B1666218) amide derivatives, the position of substituents on the phenyl ring was shown to play an important role in Vascular Adhesion Protein-1 (VAP-1) inhibitory activity. researchgate.net
The bromobenzene (B47551) moiety not only influences the electronic properties of the molecule but also provides a site for further chemical modifications through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the creation of diverse analogues for further SAR exploration. nih.gov
Impact of Cyclopropane (B1198618) Ring Substitution Patterns
The cyclopropane ring is a cornerstone of the this compound structure, providing a rigid scaffold that helps to lock the orientation of the phenyl and carboxamide groups. nih.gov This rigidity can enhance binding to biological targets and improve metabolic stability. nih.gov
Alterations to the cyclopropane ring itself can have a profound impact on biological activity. While the parent compound is substituted at the C1 position, further substitutions on the ring could influence its conformational properties and interactions with target proteins. For example, in the synthesis of 3-azabicyclo[3.1.0]hexanes, which contain a cyclopropane ring fused to a nitrogen-containing ring, various substitutions on the cyclopropane moiety were well-tolerated, leading to a range of structurally diverse and biologically active molecules. nih.gov
In a preliminary biological test of a related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, the presence of a cyano group on the C1 position of the cyclopropane ring led to a compound with inhibitory activity against Escherichia coli. asianpubs.org This demonstrates that even small substitutions at the same carbon as the phenyl and carboxamide groups can introduce significant biological effects. The benzene (B151609) ring in this analogue was found to be nearly perpendicular to the cyclopropane ring, a conformational detail that could be key to its activity. asianpubs.org
Role of the Carboxamide Linkage and its Substituents
The carboxamide linkage (-CONH-) is a fundamental functional group in many biologically active compounds, and its role in this compound is no exception. This group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling crucial interactions with biological targets.
The nature of the substituent on the amide nitrogen can drastically alter the compound's properties and activity. In the parent compound, this position is unsubstituted (-NH₂). However, creating analogues by adding substituents to this nitrogen is a common strategy in medicinal chemistry. For example, in a series of glycine amide derivatives, it was found that a tertiary amide moiety was important for stability in rat blood. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the key molecular features that drive their pharmacological effects.
These studies typically involve calculating a range of molecular descriptors for each analogue, which can be categorized as electronic, steric, hydrophobic, or topological. By correlating these descriptors with measured biological activity, a predictive model can be built.
While specific QSAR studies on this compound itself are not detailed in the provided context, QSAR approaches have been successfully applied to structurally related classes of compounds:
Biphenyl (B1667301) Carboxamides: A QSAR study on biphenyl carboxamide analogues with anti-inflammatory activity revealed a statistically significant model, which could aid in the design of new, more potent compounds. medcraveonline.com
Bicyclo((aryl)methyl)benzamides: For a series of these compounds acting as GlyT1 inhibitors, QSAR models affirmed that inhibitory activity was strongly correlated with descriptors such as hydrogen bond donor capacity, polarizability, and surface tension. mdpi.com
1-Phenylcyclohexylamine Analogues: In a study of these analogues as N-methyl-D-aspartate receptor (NMDAR) inhibitors, density functional theory (DFT) was used to generate quantum descriptors, which were then used to build a robust QSAR model using multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net
These examples demonstrate the power of QSAR to guide the rational design of new analogues. A similar approach for this compound derivatives would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational methods to build a model that could predict the activity of novel, unsynthesized structures, thereby streamlining the drug discovery process.
Applications of 1 4 Bromophenyl Cyclopropanecarboxamide in Chemical Biology and Materials Science
Use as Building Blocks in Complex Molecule Synthesis
The rigid three-membered ring of the cyclopropane (B1198618) moiety imparts specific conformational constraints and electronic properties into molecules. nih.gov These features are highly sought after in synthetic chemistry for creating structurally precise and complex organic compounds. nih.govnih.govnih.gov The 1-(4-Bromophenyl)cyclopropanecarboxamide scaffold serves as a versatile building block for several key reasons.
Firstly, the cyclopropane ring itself offers a three-dimensional structure that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains. nih.gov Secondly, the presence of the bromine atom on the phenyl ring provides a reactive site for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse chemical groups, enabling the construction of large libraries of related compounds for further investigation. nih.govresearchgate.net The amide group also offers a site for further chemical modification.
The combination of the conformationally restricted cyclopropane and the synthetically versatile bromophenyl group makes this compound an attractive starting material for chemists aiming to build complex molecular architectures with precisely controlled shapes and functionalities. nih.govnih.gov
Potential in Agrochemical Development
The development of novel pesticides and herbicides is crucial for modern agriculture. Research has shown that compounds containing the cyclopropane carboxamide skeleton have potential applications in this sector. asianpubs.orgnih.govnih.gov Specifically, derivatives of cyclopropane are being investigated as inhibitors of essential enzymes in plants and microorganisms that are not present in mammals, making them potentially non-toxic to humans. asianpubs.org
One such target is Ketol-acid reductoisomerase (KARI), an enzyme vital for the biosynthesis of branched-chain amino acids in plants and microbes. asianpubs.org Inhibition of this enzyme leads to plant death, making it an excellent target for new herbicides. Studies on compounds structurally related to this compound, such as 1-cyano-N-(aryl)cyclopropanecarboxamides, have demonstrated biological activity, including herbicidal and insecticidal properties. asianpubs.orgresearchgate.net For example, preliminary biological tests on 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide showed it has a binding activity that inhibits Escherichia coli. asianpubs.org
These findings suggest that the this compound scaffold is a promising lead structure for the development of new agrochemicals. Further modification of this core structure could lead to the discovery of potent and selective herbicides or other crop protection agents.
| Compound | Observed Biological Activity | Potential Application | Source |
|---|---|---|---|
| 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Inhibition of Escherichia coli KARI | Antibacterial, Herbicide | asianpubs.org |
| General Substituted Cyclopropane Compounds | Herbicidal, Insecticidal, Fungicidal | Agrochemicals | asianpubs.org |
| 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Designed as a potential KARI inhibitor | Herbicide | asianpubs.org |
Contributions to Drug Discovery and Medicinal Chemistry Lead Optimization
In medicinal chemistry, lead optimization is the process of refining a promising but imperfect initial compound (a "hit" or "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govnuvisan.combiobide.com The this compound structure is highly valuable in this context. The phenylcyclopropane carboxamide core is found in a variety of pharmacologically active compounds, demonstrating activities such as anti-inflammatory, antidepressant, and antitumor effects. nih.gov
The cyclopropane ring is often used as a "bioisostere" for other chemical groups, meaning it can replace them without losing biological activity while potentially improving other properties. Its rigidity can lock the molecule into a specific conformation that fits better into a biological target's binding site, thereby increasing potency. nih.gov This rigidity and the strong C-H bonds of the cyclopropane ring can also enhance metabolic stability, leading to a longer duration of action in the body. nih.gov
The bromophenyl group is a key feature for lead optimization. It is a common motif in many approved drugs and serves as a crucial handle for synthetic chemists to modify the lead compound. nih.govnih.govresearchgate.net Through reactions like the Suzuki coupling, various aryl or heteroaryl groups can be attached at the bromine's position, allowing chemists to systematically explore the structure-activity relationship (SAR) and optimize the compound's interaction with its target. nih.gov For instance, derivatives of 1-phenylcyclopropane carboxamide have shown the ability to inhibit the proliferation of human myeloid leukemia cell lines. nih.gov
The combination of a conformationally defined core and a synthetically tractable modification point makes this compound an excellent starting scaffold for medicinal chemistry campaigns aimed at developing new therapeutics. preprints.org
| Structural Feature | Contribution to Medicinal Chemistry | Source |
|---|---|---|
| Cyclopropane Ring | Provides rigid conformation, enhances binding affinity, and can increase metabolic stability. | nih.gov |
| Bromophenyl Group | Acts as a reactive handle for synthetic modification (e.g., cross-coupling reactions) to explore structure-activity relationships. | nih.gov |
| Amide Linker | Offers a point for chemical modification and can participate in hydrogen bonding with biological targets. | nih.gov |
Future Research Directions and Outlook for 1 4 Bromophenyl Cyclopropanecarboxamide
The landscape of medicinal chemistry and materials science is in a constant state of evolution, driven by the need for molecules with enhanced efficacy, novel mechanisms of action, and sustainable production life cycles. 1-(4-Bromophenyl)cyclopropanecarboxamide, a compound featuring a unique strained cyclopropane (B1198618) ring coupled with a synthetically versatile bromophenyl moiety, stands as a promising scaffold for future development. Its derivatives have already shown potential in areas such as cancer research. nih.gov The strategic position of the bromine atom allows for extensive derivatization, while the rigid cyclopropane-carboxamide unit provides a well-defined three-dimensional structure for interacting with biological targets. This section outlines key future research directions that could unlock the full potential of this molecular framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
